6-Hydroxy-2-isopropylisoindolin-1-one
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Overview
Description
6-Hydroxy-2-isopropylisoindolin-1-one is a chemical compound belonging to the isoindolinone family Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-isopropylisoindolin-1-one typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindolinone scaffold . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-isopropylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The isopropyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using reagents like halogens and organometallic compounds under controlled conditions.
Major Products Formed
The major products formed from these reactions include various isoindolinone derivatives with different functional groups, which can be further utilized in the synthesis of complex molecules .
Scientific Research Applications
6-Hydroxy-2-isopropylisoindolin-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is explored for its potential use in drug development due to its pharmacological properties.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-isopropylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the isoindolinone scaffold play a crucial role in binding to biological receptors, leading to various biological effects. The compound can modulate different signaling pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-1H-isoindol-1-one: Similar in structure but lacks the isopropyl group.
2-Isopropylisoindolin-1-one: Similar but lacks the hydroxyl group.
N-isoindoline-1,3-dione: Contains an isoindolinone scaffold but with different functional groups.
Uniqueness
6-Hydroxy-2-isopropylisoindolin-1-one is unique due to the presence of both a hydroxyl group and an isopropyl group, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for various applications in research and industry .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
6-hydroxy-2-propan-2-yl-3H-isoindol-1-one |
InChI |
InChI=1S/C11H13NO2/c1-7(2)12-6-8-3-4-9(13)5-10(8)11(12)14/h3-5,7,13H,6H2,1-2H3 |
InChI Key |
PIQJTWRDNLRSCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2=C(C1=O)C=C(C=C2)O |
Origin of Product |
United States |
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